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Abstract
4-Chloro-6-methoxyquinoline-3-carbonitrile is a highly functionalized heterocyclic compound

that has emerged as a critical building block in medicinal chemistry. The strategic placement of

its chloro, methoxy, and carbonitrile functional groups on the quinoline scaffold imparts a

unique reactivity profile, making it an exceptionally versatile intermediate for the synthesis of

complex bioactive molecules. This guide provides an in-depth analysis of its molecular

structure, physicochemical properties, synthesis, and spectroscopic signature. We will explore

the causality behind its reactivity, particularly in nucleophilic aromatic substitution reactions,

and detail its pivotal role as a precursor in the development of targeted therapeutics, including

potent kinase inhibitors. This document is intended for researchers, chemists, and drug

development professionals seeking a comprehensive understanding of this important chemical

entity.
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The foundational structure of 4-Chloro-6-methoxyquinoline-3-carbonitrile is the quinoline

bicyclic heterocycle. Its distinct chemical personality and utility are derived from the specific

arrangement of its functional groups:

4-Chloro Group: Positioned on the pyridine ring of the quinoline system, this chlorine atom is

the molecule's primary reactive site. The electron-withdrawing effect of the adjacent ring

nitrogen and the C3-carbonitrile group makes the C4 carbon electron-deficient and highly

susceptible to nucleophilic aromatic substitution (SNAr). This feature is the cornerstone of its

utility as a building block.

6-Methoxy Group: Located on the benzene ring, this electron-donating group can influence

the overall electron density of the aromatic system and can be a key interaction point for

binding to biological targets in derivative molecules.

3-Carbonitrile Group: This strongly electron-withdrawing nitrile group (C≡N) is crucial. It

significantly activates the C4 position for nucleophilic attack, thereby facilitating the

displacement of the chlorine atom. It also serves as a potential hydrogen bond acceptor in

ligand-receptor interactions.

This precise arrangement of functionalities creates a molecule primed for selective chemical

modification, allowing for the systematic construction of diverse molecular libraries for drug

discovery.

Physicochemical Data Summary
Property Value Source

Molecular Formula C₁₁H₇ClN₂O [1][2]

Molecular Weight 218.64 g/mol [1]

CAS Number 13669-62-0 [1]

Appearance Typically a solid powder [3]

Predicted Boiling Point 394.8 ± 37.0 °C [4]

Predicted XlogP 2.5 [2]

Monoisotopic Mass 218.02469 Da [2]
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2D Molecular Structure Diagram
Caption: 2D structure of 4-Chloro-6-methoxyquinoline-3-carbonitrile.

Synthesis and Reactivity
The synthesis of quinoline derivatives is a well-established field of organic chemistry. For 4-
Chloro-6-methoxyquinoline-3-carbonitrile and its analogs, synthetic routes often begin with

appropriately substituted anilines.

Conceptual Synthetic Workflow
A common and logical approach involves the construction of the quinoline core followed by

functional group installation. A representative multi-step synthesis is outlined below.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction and Cyclization

Step 1: Acetanilide Formation. 4-methoxyaniline is acetylated using acetic anhydride to

protect the amine and form 4-methoxyacetanilide. This is a standard procedure to moderate

the reactivity of the aniline.

Step 2: Vilsmeier-Haack Formylation. The 4-methoxyacetanilide is treated with a Vilsmeier

reagent (prepared from phosphorus oxychloride and dimethylformamide). This electrophilic

substitution reaction introduces a formyl group ortho to the activating acetamido group,

yielding 2-acetamido-5-methoxybenzaldehyde.

Step 3: Condensation. The resulting aldehyde is then condensed with malononitrile in the

presence of a basic catalyst (e.g., piperidine). This Knoevenagel condensation forms an

intermediate that is primed for cyclization.

Step 4: Cyclization and Chlorination. The intermediate undergoes thermal or acid-catalyzed

cyclization to form the 4-hydroxy-6-methoxyquinoline-3-carbonitrile. Subsequent treatment

with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride

(SOCl₂) replaces the hydroxyl group at the C4 position with a chlorine atom, yielding the final

product, 4-Chloro-6-methoxyquinoline-3-carbonitrile.[5] The use of POCl₃ is standard for

converting quinolones to their 4-chloro derivatives.
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Caption: Conceptual synthesis workflow for the target molecule.

Core Reactivity: Nucleophilic Aromatic Substitution
(SNAr)
The most significant reaction of this molecule is the SNAr at the C4 position. The chlorine atom

serves as an excellent leaving group, readily displaced by a wide range of nucleophiles, most

notably amines.

Causality: The reaction is highly favorable due to the electronic stabilization of the negatively

charged intermediate (a Meisenheimer complex) by the electron-withdrawing nitrile group and

the quinoline nitrogen. This reactivity is the key to its utility, allowing for the straightforward

introduction of diverse side chains, a common strategy in drug design to modulate potency,

selectivity, and pharmacokinetic properties. A typical reaction involves refluxing the

chloroquinoline with a substituted aniline in a solvent like isopropanol.[6][7]

Spectroscopic Characterization
The definitive identification and purity assessment of 4-Chloro-6-methoxyquinoline-3-
carbonitrile rely on a combination of spectroscopic techniques. The expected data are as

follows:
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Technique Feature
Expected Chemical
Shift / Frequency

Rationale

¹H NMR Aromatic Protons δ 7.0 - 9.0 ppm

Protons on the

quinoline core reside

in the characteristic

aromatic region. The

proton at C2 or C5

may be the most

downfield due to

proximity to the

nitrogen or activating

groups.

Methoxy Protons δ ~3.9 - 4.1 ppm

A sharp singlet

corresponding to the

three protons of the -

OCH₃ group.

¹³C NMR Nitrile Carbon δ ~115 - 120 ppm

The carbon of the

C≡N group has a

characteristic

chemical shift.

Aromatic Carbons δ ~100 - 160 ppm

Multiple signals

corresponding to the

carbons of the

quinoline rings.

Methoxy Carbon δ ~55 - 60 ppm
The carbon of the -

OCH₃ group.

Mass Spec (ESI-MS) Molecular Ion Peak

[M+H]⁺

m/z ≈ 219.03 Corresponds to the

protonated molecule.

The presence of a

significant peak at m/z

≈ 221 (M+2) in an

approximate 1:3 ratio

to the M peak is a

definitive indicator of a
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single chlorine atom.

[8]

IR Spectroscopy Nitrile Stretch (C≡N) ~2220 - 2240 cm⁻¹

A sharp, strong

absorption

characteristic of the

nitrile functional

group.

C-O Stretch (Methoxy)

~1250 cm⁻¹

(asymmetric) & ~1050

cm⁻¹ (symmetric)

Strong absorptions

corresponding to the

aryl-alkyl ether

linkage.

Aromatic C=C/C=N

Stretches
~1500 - 1620 cm⁻¹

Multiple bands

indicating the aromatic

quinoline core.

Applications in Drug Discovery
4-Chloro-6-methoxyquinoline-3-carbonitrile and its close analogs are not typically

therapeutic agents themselves but are high-value intermediates for creating them. Their

structure is a key component of several approved and investigational tyrosine kinase inhibitors

(TKIs).

Pivotal Role as a TKI Intermediate:

The primary application lies in its use as a scaffold for drugs that target tyrosine kinases,

enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and

proliferation.[9] The SNAr reaction at the C4 position is exploited to couple the quinoline core

with a substituted aniline moiety, a common pharmacophore for binding to the ATP pocket of

kinases.

For example, a closely related derivative, 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-

carbonitrile, serves as a key intermediate in the synthesis of Bosutinib.[5][10][11] Bosutinib is a

TKI used to treat chronic myelogenous leukemia (CML) by inhibiting BCR-ABL and Src tyrosine

kinases.[10][11] Similarly, analogs like 4-chloro-6,7-dimethoxyquinoline are precursors to drugs

like Cabozantinib, which targets c-Met and VEGFR kinases.[9][12]
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Caption: Role as a key intermediate in the synthesis of Tyrosine Kinase Inhibitors.

The nitrile and methoxy groups on the quinoline scaffold are not merely passive substituents;

they often play a crucial role in the final drug's binding affinity and selectivity for its target

kinase.

Conclusion
4-Chloro-6-methoxyquinoline-3-carbonitrile represents a masterful piece of molecular

design, whether achieved through deliberate synthesis or discovered serendipitously. Its

structure is a perfect marriage of a stable heterocyclic core with strategically placed, reactive

functional groups. The electron-deficient C4 position, activated by both the ring nitrogen and

the C3-nitrile, provides a reliable handle for chemical modification via nucleophilic aromatic

substitution. This predictable reactivity has cemented its status as a power-tool for medicinal

chemists, enabling the efficient construction of complex molecules with significant therapeutic

potential. As the demand for targeted and personalized medicines grows, the importance of

versatile and well-understood scaffolds like 4-Chloro-6-methoxyquinoline-3-carbonitrile will

only continue to increase, ensuring its place as a cornerstone of future drug discovery efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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